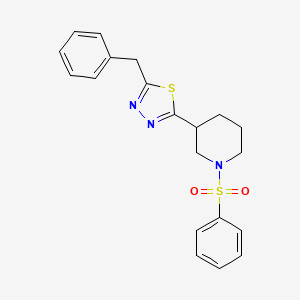

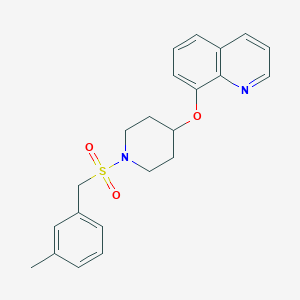

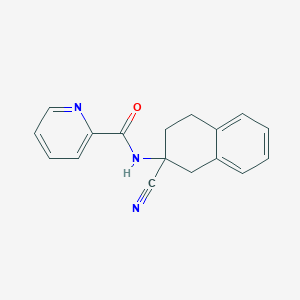

![molecular formula C18H16N4O2S B2968180 N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide CAS No. 894020-22-5](/img/structure/B2968180.png)

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide” is a compound that has been studied for its potential anticancer properties . It is part of a series of novel thiazolo-[3,2-b][1,2,4]triazole-6-ones .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using 1H-NMR, 13C-NMR, 2D NMR, and LC-MS . The exact molecular structure analysis of this compound is not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Molecular Characterization and Synthesis

Research on thiazole-based heterocyclic amides, closely related to the compound , has shown significant promise in molecular characterization through experimental and theoretical investigations. These compounds, such as N-(thiazol-2-yl)furan-2-carboxamide, have been synthesized and characterized by a range of techniques including IR, NMR, and X-ray diffraction. They exhibit potential for pharmacological and medical applications due to their good antimicrobial activity against a variety of microorganisms (Cakmak et al., 2022).

Antimicrobial Activities

The antimicrobial activities of furan-2-carboxamide-bearing thiazole compounds and their derivatives have been a significant area of research. These studies have evaluated the compounds against Gram-negative and Gram-positive bacteria, as well as fungi, showing good antimicrobial properties. This suggests their potential for further exploration in pharmacological contexts (Cakmak et al., 2022).

Potential in Drug Development

The exploration of furan-2-carboxamide and its derivatives in drug development, especially as antimicrobial agents, highlights the broader applicability of these compounds in medicinal chemistry. Their ability to act against various microorganisms positions them as potential candidates for the development of new therapeutic agents.

Synthesis and Reactivity

Further research into the synthesis and reactivity of related compounds, such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole, indicates the chemical versatility and potential applications of these molecules in creating a wide range of derivatives through various chemical reactions. This versatility is crucial for the development of compounds with specific biological activities (Aleksandrov & El’chaninov, 2017).

Wirkmechanismus

Target of Action

The compound, N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide, is a member of the thiazolo[3,2-b][1,2,4]triazole class of heterocyclic compounds . These compounds are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, antibiotic, antidiabetic, insecticidal, antifungal, antioxidant, antihelmintic, and anti-HIV properties .

Mode of Action

Similar compounds in the 1,2,4-triazole class have been reported to interact with the iron in the heme moiety of cyp-450 . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction could potentially inhibit the enzyme’s activity, leading to the observed biological effects.

Biochemical Pathways

Similar compounds have been reported to exhibit anti-inflammatory and analgesic activities . These activities are often associated with the inhibition of cyclooxygenase enzymes (COX1 and COX2), which play a key role in the synthesis of prostaglandins, compounds involved in mediating inflammation and pain .

Pharmacokinetics

The ability of similar compounds to form hydrogen bonds has been noted, which could potentially influence their pharmacokinetic properties .

Result of Action

Compounds in the thiazolo[3,2-b][1,2,4]triazole class have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibiotic, antidiabetic, insecticidal, antifungal, antioxidant, antihelmintic, and anti-hiv properties . These effects suggest that the compound could potentially interact with multiple targets and pathways in the cell.

Action Environment

The synthesis of similar compounds has been reported to occur under eco-friendly conditions , suggesting that environmental factors could potentially influence the synthesis and stability of the compound.

Eigenschaften

IUPAC Name |

N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S/c1-12-4-2-5-13(10-12)16-20-18-22(21-16)14(11-25-18)7-8-19-17(23)15-6-3-9-24-15/h2-6,9-11H,7-8H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPSTCYXZIUDEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetate](/img/structure/B2968100.png)

![ethyl (E)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B2968114.png)

![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2968118.png)

![1-[(5-Fluoropyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol](/img/structure/B2968119.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2968120.png)